Decursinol Angelate: A Technical Guide to its Natural Sources, Origin, and Biological Interactions
Decursinol Angelate: A Technical Guide to its Natural Sources, Origin, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decursinol angelate, a pyranocoumarin compound, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the natural sources and geographical origins of decursinol angelate. It presents a comprehensive summary of its quantitative analysis in various plant species, details established experimental protocols for its extraction and quantification, and elucidates its molecular interactions with key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Geographical Origin
Decursinol angelate is predominantly isolated from the roots of various plant species belonging to the Apiaceae family. The primary and most well-documented source is Angelica gigas Nakai , a perennial plant native to East Asia.
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Primary Source: Angelica gigas Nakai
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Common Names: Korean Angelica, Giant Angelica, Cham-dang-gwi
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Geographical Origin: This species is widely cultivated and found in Korea, China, and Japan.[1][2] It thrives in forests, grasslands, and near streams.[2] The roots of A. gigas have a long history of use in traditional Korean and Chinese medicine.[1][2]
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Other Documented Sources:
While decursinol angelate has been identified in these species, the concentration is generally highest in the roots of Angelica gigas. There is currently limited scientific literature confirming the presence of decursinol angelate in Ostericum grosseserratum.
Quantitative Analysis of Decursinol Angelate in Natural Sources
The concentration of decursinol angelate in plant material, particularly the roots of Angelica gigas, can vary depending on the extraction method and the specific cultivar. The following table summarizes quantitative data from various studies.
| Plant Source | Extraction Solvent/Method | Decursinol Angelate Concentration | Reference |
| Angelica gigas Root | 100% Ethanol | 2,778 ppm (0.2778%) | [5] |
| Angelica gigas Root | 50% Ethanol | 2,547 ppm (0.2547%) | [5] |
| Angelica gigas Root | Distilled Water | 153 ppm (0.0153%) | [5] |
| Angelica gigas Root | Methanol | 11.1–36.8 mg/g (1.11-3.68%) | [6] |
| Angelica gigas Root | Ionic Liquid ((BMIm)BF4) | 17.87 mg/g (1.787%) | [7] |
| Angelica gigas Root | Supercritical CO2 Extraction | Part of a 38.65% total extract with decursin | [6] |
| Angelica gigas Root | 60% Ethanol (-20°C, 12h) | >95% purity in extract | [8] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and analysis of the biological activity of decursinol angelate.
Extraction of Decursinol Angelate from Angelica gigas Root
This protocol is a generalized procedure based on common solvent extraction methods.
Materials:
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Dried and powdered roots of Angelica gigas
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Ethanol (95% or absolute)
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Methanol
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Rotary evaporator
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Filter paper
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Glassware (beakers, flasks)
Procedure:
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Maceration: Weigh a known amount of powdered Angelica gigas root and place it in a large flask.
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Solvent Addition: Add a sufficient volume of ethanol or methanol to completely submerge the plant material (e.g., a 1:10 solid-to-liquid ratio).
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Extraction: Macerate the mixture at room temperature for 24-48 hours with occasional stirring or shaking. For a more efficient extraction, reflux the mixture at the solvent's boiling point for 2-4 hours.
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Filtration: Filter the extract through filter paper to remove the solid plant material.
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Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
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Further Purification (Optional): The crude extract can be further purified using techniques such as column chromatography (e.g., silica gel) or preparative HPLC to isolate pure decursinol angelate.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantitative analysis of decursinol angelate.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system equipped with a UV detector.
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Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like phosphoric acid or formic acid to improve peak shape. A reported mobile phase is a phosphate buffer-acetonitrile-sodium lauryl sulfate mixture.[5]
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Flow Rate: 1.0 mL/min.[5]
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Column Temperature: 30°C.[5]
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Detection: UV detection at 230 nm.[5]
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Injection Volume: 10-20 µL.
Procedure:
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Standard Preparation: Prepare a stock solution of pure decursinol angelate in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.
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Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
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Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
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Quantification: Identify the decursinol angelate peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of decursinol angelate in the sample by using the calibration curve generated from the standards.
Analysis of Signaling Pathway Modulation by Western Blot
This protocol describes the general steps for investigating the effect of decursinol angelate on protein phosphorylation in signaling pathways, such as the VEGFR-2 pathway.
Materials:
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Cell culture reagents
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Decursinol angelate
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Cell Treatment: Culture appropriate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and treat them with decursinol angelate at various concentrations for a specified time. A positive control (e.g., VEGF for VEGFR-2 activation) should be included.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
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SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
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Protein Transfer: Transfer the separated proteins from the gel to a membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways Modulated by Decursinol Angelate
Decursinol angelate has been shown to modulate several key signaling pathways involved in cellular processes such as angiogenesis, inflammation, and cell survival.
Inhibition of the VEGFR-2 Signaling Pathway
Decursinol angelate inhibits angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[9] Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades. Decursinol angelate has been shown to inhibit the phosphorylation of VEGFR-2, thereby blocking the activation of downstream effectors like Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinase (JNK).[9]
Modulation of PI3K/Akt/NF-κB and Smad Signaling Pathways
Decursinol angelate also exerts its anti-inflammatory and anti-cancer effects by modulating the PI3K/Akt/NF-κB and Smad signaling pathways.[10][11] It has been demonstrated to suppress the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt.[10] The inhibition of Akt can lead to the stabilization of IκBα, an inhibitor of the transcription factor NF-κB. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[12] Additionally, decursinol angelate has been shown to inhibit the activation of Smad2/3, key components of the TGF-β signaling pathway.[11]
Conclusion
Decursinol angelate, primarily sourced from Angelica gigas Nakai, stands out as a promising natural compound with significant therapeutic potential. This guide provides a foundational understanding of its natural origins, methods for its analysis, and its molecular mechanisms of action. The detailed protocols and pathway diagrams are intended to facilitate further research and development of decursinol angelate as a potential therapeutic agent for a range of diseases. As research continues, a deeper understanding of its pharmacological profile will undoubtedly unlock new avenues for its application in modern medicine.
References
- 1. Decursin and decursinol inhibit VEGF-induced angiogenesis by blocking the activation of extracellular signal-regulated kinase and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transcriptome analysis of Saposhnikovia divaricata and mining of bolting and flowering genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KR100509843B1 - Method of extraction decursin and decursinol angelate from Angelica gigas, Nakai - Google Patents [patents.google.com]
- 6. Decursinol angelate ameliorates 12-O-tetradecanoyl phorbol-13-acetate (TPA) -induced NF-κB activation on mice ears by inhibiting exaggerated inflammatory cell infiltration, oxidative stress and pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decursinol angelate blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway. | Semantic Scholar [semanticscholar.org]
- 11. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
